Methyl 3-(methylamino)butanoate
Overview
Description
Methyl 3-(methylamino)butanoate: is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol 3-Methyl-3-(methylamino)-butanoic Acid Methyl Ester . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry .
Mechanism of Action
Target of Action
Methyl 3-(methylamino)butanoate, also known as β-Methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid produced by cyanobacteria . It is believed to target glutamate receptors , such as NMDA, calcium-dependent AMPA, and kainate receptors .
Mode of Action
BMAA acts as an excitotoxin on its targets, the glutamate receptors . It is proposed that protein association in conjunction with glutamate receptor binding is the mechanism that provides appropriate modes of toxicity, such as enzyme and transporter function disruption and enhanced oxidative stress .
Biochemical Pathways
It is suggested that the toxicity of bmaa could be linked to its ability to cause dysfunction in the glutamate neurotransmission system . This could potentially lead to neurodegenerative diseases like ALS/PDC, AD, PD, and FTLD .
Result of Action
The result of BMAA’s action is believed to be neurotoxic . It is hypothesized to cause motor neuron dysfunction and death . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, BMAA is produced by cyanobacteria in marine, freshwater, and terrestrial environments . In cultured non-nitrogen-fixing cyanobacteria, BMAA production increases in a nitrogen-depleted medium . These environmental conditions could potentially affect the production and therefore the action of BMAA.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(methylamino)butanoate can be synthesized through several methods. One common approach involves the reaction of trans-Methyl crotonate with Methylamine . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(methylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like halogens and alkyl halides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(methylamino)butanoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is employed in the production of various chemicals and materials.
Comparison with Similar Compounds
- Methyl 3-amino-4-carbomyl-2-cyano-2-butenoate
- Methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate
- 3-Methyl-2-butanone
Comparison: Methyl 3-(methylamino)butanoate is unique due to its specific structure and reactivity.
Properties
IUPAC Name |
methyl 3-(methylamino)butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(7-2)4-6(8)9-3/h5,7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEOAJAQJYMXBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505190 | |
Record name | Methyl 3-(methylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2704-51-0 | |
Record name | Methyl 3-(methylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.